N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-11-16(22-23(12)2)18(24)20-14-9-7-13(8-10-14)19-21-15-5-3-4-6-17(15)25-19/h3-11H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCCEWNFWKHXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the pyrazole moiety. Key steps may involve:
Formation of Benzothiazole: Starting from 2-aminothiophenol and a suitable aldehyde, the benzothiazole ring is formed through a cyclization reaction.
Attachment of Phenyl Group: The benzothiazole is then reacted with a phenyl halide under basic conditions to introduce the phenyl group.
Formation of Pyrazole: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone.
Coupling Reaction: Finally, the benzothiazole-phenyl intermediate is coupled with the pyrazole carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
Research indicates that derivatives of benzothiazole, including N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, exhibit anticonvulsant properties. A study synthesized various benzothiazole derivatives containing dimethylpyrazole and evaluated their efficacy using the maximal electroshock (MES) test. The results demonstrated notable anticonvulsant activity, highlighting the potential of this compound in treating epilepsy and related disorders .
2. Antibacterial Properties
The compound has shown promise as an antibacterial agent. In a study evaluating various thiazole derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Some derivatives exhibited significant activity against pathogens like Bacillus cereus and Pseudomonas aeruginosa, suggesting potential applications in developing new antibiotics .
3. Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds related to this compound have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Material Science Applications
Beyond biological applications, this compound has been explored for its material properties.
1. Crystal Structure Analysis
The crystal structure of the compound has been studied to understand its bonding characteristics and stability. The analysis revealed that the compound possesses a well-defined structure with specific bond lengths that are consistent with similar compounds in the literature . This information is crucial for predicting how the compound might behave in various applications.
2. Potential Use in Organic Electronics
Due to its unique electronic properties, compounds containing benzothiazole moieties have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties, making it a candidate for future electronic materials .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound can also interact with DNA or proteins in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)benzamide
- N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features that confer distinct biological activities. Its combination of benzothiazole and pyrazole moieties allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that combines a pyrazole ring with a benzothiazole moiety. Its molecular formula is C18H16N4OS, and it exhibits properties that suggest potential applications in medicinal chemistry.
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:
- Antioxidant Activity : Some studies have shown that related compounds possess antioxidant properties, which can mitigate oxidative stress in biological systems .
- Acetylcholinesterase Inhibition : A class of benzothiazole derivatives has been reported to inhibit acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative disorders like Alzheimer's disease .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- In Vitro Studies : A study on similar benzothiazole derivatives revealed significant AChE inhibitory activity, suggesting potential applications in treating cognitive disorders .
- Anti-inflammatory Research : In a series of experiments, compounds were tested for their ability to inhibit inflammatory markers in animal models. Results indicated a reduction in edema and inflammatory cytokine levels comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Efficacy : Compounds were screened against various pathogens, showing promising results against strains such as E. coli and Staphylococcus aureus, indicating their potential as new antimicrobial agents .
Q & A
Basic: What are the standard synthetic routes for N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions. For example:
- Step 1: Condensation of 4-(benzo[d]thiazol-2-yl)benzenamine with isothiocyanates to form thiourea intermediates. This is achieved by refluxing in anhydrous DMF for 4 hours, monitored via TLC .
- Step 2: Cyclization of intermediates using formaldehyde and HCl under controlled heating (90–95°C), followed by neutralization and purification via silica gel column chromatography (60% EtOAc/hexane) .
- Characterization: Intermediates are crystallized (e.g., from ethanol) and analyzed using NMR, FT-IR, and mass spectrometry. X-ray crystallography may confirm stereochemistry .
Basic: Which spectroscopic techniques are employed to confirm the molecular structure of this compound?
Methodological Answer:
- 1H/13C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., methyl groups on pyrazole, benzothiazole ring integration) .
- X-ray Crystallography: Resolves bond lengths and angles (e.g., mean C–C bond length ≈ 0.007 Å) and validates stereochemistry .
- Mass Spectrometry (HRMS): Determines molecular weight accuracy (e.g., deviations < 2 ppm) .
Advanced: How can researchers optimize the yield and purity during the synthesis of this compound?
Methodological Answer:
- Reaction Optimization:
- Purification: Gradient elution in column chromatography (e.g., 40–70% EtOAc/hexane) minimizes co-elution of byproducts .
Advanced: What strategies are used to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Analysis: Perform MTT assays with varied concentrations (e.g., 1–100 µM) to identify IC₅₀ discrepancies across cell lines (e.g., HT-29 vs. MCF-7) .
- Structural Analog Comparison: Test derivatives (e.g., replacing benzothiazole with pyrimidine) to isolate pharmacophore contributions .
- Enzyme-Specific Assays: Use kinase inhibition profiling to differentiate off-target effects .
Advanced: How does the benzothiazole moiety influence the compound’s bioactivity?
Methodological Answer:
- Electron-Withdrawing Effects: The benzothiazole’s sulfur and nitrogen atoms enhance π-π stacking with DNA or enzyme active sites, improving binding affinity .
- Bioisosteric Replacement: Substituting benzothiazole with thiazole reduces anticancer activity by 60%, confirming its critical role .
- Metabolic Stability: Benzothiazole resists hepatic degradation, prolonging half-life in pharmacokinetic studies .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Parameters include grid sizes (20 ų) and Lamarckian genetic algorithms .
- QSAR Modeling: Correlate substituent electronegativity (e.g., Hammett constants) with cytotoxicity to guide structural modifications .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
